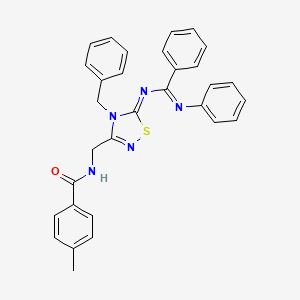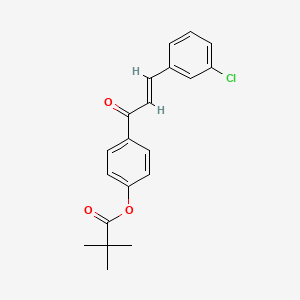
4-(1H-indol-3-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indol-3-yl)butan-1-amine, also known as tryptamine, is an organic compound that belongs to the class of indole alkaloids. It is structurally characterized by an indole ring attached to a butylamine chain. This compound is naturally occurring and can be found in various plants, fungi, and animals. It plays a significant role in the biosynthesis of several important biomolecules, including neurotransmitters such as serotonin and melatonin.
Applications De Recherche Scientifique
4-(1H-indol-3-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives and complex natural products.
Biology: The compound is studied for its role in neurotransmitter biosynthesis and its effects on biological systems.
Medicine: Tryptamine derivatives are investigated for their potential therapeutic effects, including antidepressant and anxiolytic properties.
Industry: It is used in the production of pharmaceuticals and as a building block in organic synthesis.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 4-(1h-indol-3-yl)butan-1-amine, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, inducing cell apoptosis and arresting cells in the G2/M phase .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to exhibit antiviral activity by inhibiting certain viral replication processes .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action .
Analyse Biochimique
Biochemical Properties
4-(1H-indol-3-yl)butan-1-amine, like other indole derivatives, can interact with multiple receptors, making it useful in developing new therapeutic derivatives . It can bind with high affinity to these receptors, influencing biochemical reactions .
Cellular Effects
Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)butan-1-amine can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole derivative can then be subjected to reductive amination to introduce the butylamine side chain.
Another method involves the use of tryptophan as a starting material. Tryptophan can be decarboxylated using a decarboxylase enzyme or chemical decarboxylation to yield tryptamine.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale synthesis of tryptophan followed by decarboxylation. The process is optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-indol-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.
Reduction: The compound can be reduced to form dihydrotryptamine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted tryptamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.
Major Products
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Dihydrotryptamine.
Substitution: Various substituted tryptamines depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
Serotonin: A neurotransmitter derived from tryptamine, involved in mood regulation.
Melatonin: A hormone derived from serotonin, regulating sleep-wake cycles.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms, structurally related to tryptamine.
Uniqueness
4-(1H-indol-3-yl)butan-1-amine is unique due to its role as a biosynthetic precursor to several important biomolecules. Its structural versatility allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
4-(1H-indol-3-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9,14H,3-5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQBGZWAALHNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2465876.png)
![3-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B2465878.png)



![(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2465883.png)

![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2465885.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2465887.png)
![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)

![2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2465893.png)
